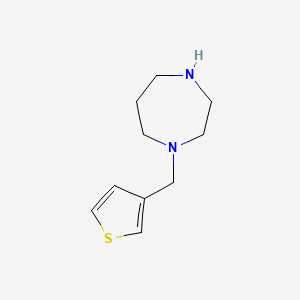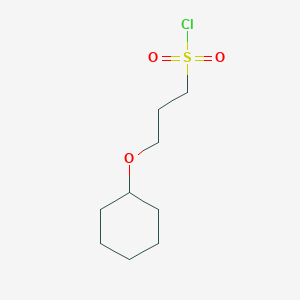
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one is an organic compound with a unique structure that combines a tetrahydronaphthalene moiety with a propenone group
Vorbereitungsmethoden
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one typically involves the reaction of 1-tetralone with propenal (acrolein) under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and catalysts to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can interact with biological targets.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents with improved efficacy and reduced toxicity.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its propenone group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity and selectivity towards certain biological targets, contributing to its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-Naphthalenol, 1,2,3,4-tetrahydro-: This compound shares the tetrahydronaphthalene core but differs in having a hydroxyl group instead of the propenone group.
1,2,3,4-Tetrahydro-1-naphthylamine: This compound has an amine group attached to the tetrahydronaphthalene ring, leading to distinct chemical behavior and applications.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound features a similar propenone group but with additional methyl substitutions, affecting its chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14O |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2 |
InChI-Schlüssel |
RATWUDNRSNCNFS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1CCCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)








![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)


![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
